Fapi-2 (tfa)

Description

Contextualization within Fibroblast Activation Protein (FAP) Inhibitor Research

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly upregulated in cancer-associated fibroblasts (CAFs) within the tumor microenvironment, as well as in other pathological conditions like wound healing and fibrosis mediso.comnih.govsnmjournals.org. Its role in promoting tumor growth, invasion, and metastasis makes it a highly sought-after target for novel cancer therapies and diagnostic tools mediso.comnih.govtelixpharma.com. The development of small molecule inhibitors, such as those based on the FAPI scaffold, has been a major focus in this area. Fapi-2 (tfa) is a prominent example of such a FAP inhibitor (FAPi) that has been instrumental in the development of FAP-targeted radiotracers medchemexpress.commedchemexpress.comtargetmol.combioscience.co.ukglpbio.comtargetmol.com. These inhibitors are designed to bind to the active site of FAP, thereby enabling targeted delivery of imaging or therapeutic payloads to FAP-expressing tissues nih.govnih.govnih.govmdpi.commdpi.com.

Overview of Fapi-2 (tfa) as a Chemical Probe for Molecular Imaging

Fapi-2 (tfa) serves as a critical precursor molecule for creating radiolabeled probes used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. When conjugated with radionuclides such as Gallium-68 (⁶⁸Ga), it forms radiotracers like ⁶⁸Ga-FAPI-2, which can effectively visualize FAP-positive tumors medchemexpress.commedchemexpress.com. The quinoline-based structure of Fapi-2 (tfa) contributes to favorable pharmacokinetic properties, including fast tracer kinetics, allowing for imaging to be performed relatively soon after administration medchemexpress.commedchemexpress.com. Furthermore, Fapi-2 (tfa)-based tracers exhibit low background uptake in normal tissues like the liver and brain, enhancing tumor-to-background contrast and improving diagnostic accuracy medchemexpress.commedchemexpress.com. The presence of a chelator, such as DOTA, within the Fapi-2 (tfa) structure also allows for labeling with a variety of therapeutic radionuclides, paving the way for theranostic applications medchemexpress.commedchemexpress.com.

Evolution of FAP Inhibitors: From Monomeric Entities to Dimeric Constructs

The field of FAP-targeted radiopharmaceuticals has witnessed a significant evolution, moving from initial monomeric inhibitors to more advanced dimeric and multimeric constructs. Early FAP inhibitors, often referred to as FAPis, were typically monomeric molecules. While these demonstrated high affinity and specificity for FAP, they sometimes suffered from short tumor retention times, which were not always optimally matched with the physical half-lives of therapeutic radionuclides mdpi.commdpi.comresearchgate.net.

Data Tables

To illustrate the research findings related to FAP inhibitors, including compounds derived from or related to the Fapi-2 (tfa) scaffold, the following tables present key data points.

Table 1: Comparative Binding Affinities of FAP Inhibitors

This table summarizes the in vitro binding affinities (IC₅₀ values) of selected FAP inhibitors, highlighting the potency of these compounds in targeting FAP.

| Compound Name | Target Affinity (IC₅₀ for FAP) | Selectivity Index (FAP/PREP) | Reference |

| DOTAGA. SA. FAPi TFA | 0.9 nM | High | medchemexpress.com |

| DOTAGA-Glu(FAPi)₂ | 0.26 ± 0.04 nM | Higher than DOTAGA.(SA.FAPi)₂ | nih.govresearchgate.net |

| FAPI-04 | 6.5 nM | Not specified | mdpi.com |

| FAPI-13 | 4.5 nM | Not specified | mdpi.com |

| DOTA. SA. FAPi | 0.7–1.4 nM | High | mdpi.com |

| FAP-2286 | 2.7 nM | High (FAP/DPP4 > 10,000 nM) | nih.gov |

Table 2: Comparative Tumor Uptake of ⁶⁸Ga-Labeled FAP Radiotracers in Preclinical Models

This table presents data on the in vivo tumor uptake of different ⁶⁸Ga-labeled FAP tracers, illustrating the benefits of dimeric structures for enhanced tumor targeting.

| Radiotracer | Tumor Uptake (%ID/g) at 1 hr p.i. | Comparison Basis | Reference |

| ⁶⁸Ga-FAPI-46 | 4.60 ± 1.12 | Monomeric FAPi | snmjournals.org |

| ⁶⁸Ga-DOTA-2P(FAPI)₂ | 8.97 ± 0.32 | Dimeric FAPi | snmjournals.org |

| ⁶⁸Ga-FAPI-04 | Not specified | Monomeric FAPi | snmjournals.org |

| ⁶⁸Ga-DOTAGA-Glu(FAPi)₂ | 4.7 ± 0.5 (at 45 min p.i.) | Monomeric FAPi (implied) | nih.govmdpi.com |

Note: %ID/g refers to percentage of injected dose per gram of tissue. p.i. denotes post-injection.

Compound List

Fapi-2 (tfa)

Fibroblast Activation Protein (FAP)

FAPI-04

FAPI-46

FAP-2286

DOTA. SA. FAPi

DOTAGA.(SA.FAPi)₂

DOTAGA-Glu(FAPi)₂

DOTA-2P(FAPI)₂

UAMC-1110

[⁶⁸Ga]Ga-FAPI-2

[¹⁷⁷Lu]Lu-DOTA. SA. FAPi

[¹⁷⁷Lu]Lu-DOTAGA. (SA. FAPi)₂

[⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂

[¹⁷⁷Lu]Lu-DOTAGA-Glu(FAPi)₂

Lutetium-177 Radiolabeling Protocols

Lutetium-177 (177Lu) is a beta-emitting radionuclide commonly used for targeted radionuclide therapy due to its suitable physical half-life (6.7 days), high-energy beta emission, and low-energy gamma emission for imaging. For 177Lu labeling of FAPI molecules, macrocyclic chelators such as DOTA and DOTAGA are predominantly used, as they form highly stable complexes with Lu(III).

The radiolabeling process typically involves incubating the FAPI precursor with the chelator with a 177Lu solution. Conditions often include heating at temperatures around 95°C for 15-30 minutes in a suitable buffer, such as acetate (B1210297) or HEPES, at a specific pH (e.g., pH 4.5-5.0). High radiochemical yields and purity are crucial for therapeutic applications. For example, [177Lu]Lu-DOTAGA.(SA.FAPi)2, a dimeric FAPI conjugate, has been successfully labeled, demonstrating high stability in serum and PBS nih.govnih.govdntb.gov.uauantwerpen.bebiorxiv.orgmdpi.com. The choice of chelator and linker can influence the labeling efficiency and the stability of the final radioconjugate.

Table 2.2.3.1: Lutetium-177 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Labeling Conditions (Approx.) | Typical RCY (%) | Stability (in vitro) | Reference(s) |

|---|---|---|---|---|

| DOTAGA.(SA.FAPi)2 / DOTAGA | 95°C, 30 min, buffer | High | >5 days | nih.govnih.govbiorxiv.org |

| DOTA.SA.FAPi / DOTA | 95°C, 15 min, buffer | High | >5 days | nih.govmdpi.com |

| DOTA-2P(FAPI)2 / DOTA | 95°C, 30 min, buffer | High | Not specified | snmjournals.org |

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 95°C, 30 min, buffer | High | Stable (except Ac-225) | dntb.gov.uauantwerpen.be |

Actinium-225 and Yttrium-90 Radiolabeling Approaches

Actinium-225 (225Ac) is an alpha-emitting radionuclide with significant therapeutic potential due to its high linear energy transfer and short range, leading to potent cell-killing effects with minimal collateral damage. Yttrium-90 (90Y) is a beta-emitting radionuclide used for targeted therapy. Both radionuclides require chelators capable of forming highly stable complexes to prevent the release of these highly radiotoxic isotopes.

Macrocyclic chelators like DOTA and DOTAGA are commonly employed for labeling with 225Ac and 90Y. The labeling conditions often involve heating at elevated temperatures (e.g., 95°C) in specific buffers (e.g., sodium acetate, sodium ascorbate) to achieve efficient complexation. For 225Ac, achieving high radiochemical yields can be challenging due to its complex coordination chemistry and the potential for steric hindrance with certain chelator designs. However, dimeric structures with eight donor ligands, such as DOTAGA.Glu.(FAPi)2, have shown promising results for 225Ac labeling with high radiochemical yields (>90%) uantwerpen.bedartmouth.edunih.gov. Similarly, 90Y labeling has been demonstrated with DOTA-conjugated FAPI derivatives, showing efficacy in preclinical and early clinical studies researchgate.netnih.govd-nb.info.

Table 2.2.4.1: Actinium-225 and Yttrium-90 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Radionuclide | Labeling Conditions (Approx.) | RCY (%) | Reference(s) |

|---|---|---|---|---|

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 225Ac | 95°C, buffer | >90 | uantwerpen.bedartmouth.edunih.gov |

| DOTAGA.(SA.FAPi)2 / DOTAGA | 225Ac | 95°C, buffer | Problematic | uantwerpen.be |

| FAPI-04 / DOTA | 90Y | Not specified | Promising | researchgate.netnih.govd-nb.info |

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 90Y | 95°C, buffer | High | dntb.gov.ua |

Fluorine-18 Radiolabeling Methodologies

Fluorine-18 (18F) is a widely used PET radionuclide due to its longer half-life (109.8 minutes) compared to 68Ga, allowing for centralized production and distribution. Two primary methods are utilized for 18F labeling of FAPI derivatives: [18F]AlF complexation and nucleophilic substitution or [18F]SuFEx (Sulfur [18F]Fluoride Exchange) chemistry.

The [18F]AlF labeling strategy typically involves complexing [18F]fluoride with aluminum and a chelator, most commonly NOTA, conjugated to the FAPI molecule. This method is often performed in a one-pot reaction, usually at elevated temperatures (e.g., 110°C for 15 minutes) and can achieve good radiochemical yields (ranging from 26% to over 90% depending on the specific precursor and conditions) nih.govthno.orgmdpi.commdpi.com. The specific activity can also be high nih.gov. [18F]SuFEx chemistry offers an alternative, ultra-fast method for labeling aryl-fluorosulfate-based FAPIs, yielding high activity yields (39-56%) and molar activities (20-55 GBq/µmol) semanticscholar.orgsnmjournals.orgresearchgate.net.

Table 2.2.5.1: Fluorine-18 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Labeling Method | Labeling Conditions (Approx.) | Typical RCY (%) | Specific Activity (GBq/µmol) | Reference(s) |

|---|---|---|---|---|---|

| FAPI-04 / NOTA | [18F]AlF | 95°C, 25 min (automated) | 26.4 ± 1.5 | 49.41 ± 3.19 | nih.govnih.gov |

| FAPI-74 / NOTA | [18F]AlF | 110°C, 15 min (manual) | 33.8 ± 3.2 | 9.3-55.5 | researchgate.net |

| H3RESCA-FAPI / NOTA | [18F]AlF | 95°C, 20 min | 86.1 - 92.4 | >14.5 | mdpi.com |

| FAPI-12/13 | [18F]SuFEx | Not specified | 39-56 | 20-55 | semanticscholar.org |

Dimerization and Multimeric Construct Design Principles

To overcome the limitations of monomeric FAPIs, such as short tumor retention times, strategies involving dimerization and multimerization have been developed. These approaches aim to enhance FAP binding affinity, increase tumor accumulation, prolong retention, and ultimately improve therapeutic efficacy.

Rational Design of Homodimeric FAP Inhibitors for Enhanced Properties

Homodimeric FAP inhibitors are designed by linking two identical FAPI units, often via a linker or spacer, to a chelator. This multivalent approach can lead to increased avidity for FAP-expressing cells and tissues. The rationale behind dimerization includes:

Examples of homodimeric FAPI structures include DOTAGA.(SA.FAPi)2, DOTAGA.Glu.(FAPi)2, and DOTA-2P(FAPI)2, which have demonstrated superior properties compared to their monomeric forms in preclinical studies nih.govnih.govdntb.gov.uauantwerpen.bemdpi.comdartmouth.edusnmjournals.orgnih.govresearchgate.net. The design often involves optimizing the chelator (e.g., DOTAGA for better Lu/Ac complexation) and the linker architecture.

Role and Impact of Linker and Spacer Architectures in Multivalent Systems

Commonly used linkers include:

The optimization of linker length and type is crucial for achieving a balance between enhanced tumor uptake, favorable pharmacokinetics, and acceptable biodistribution profiles.

Compound List:

Radiometals:

The development of targeted radiopharmaceuticals for cancer diagnosis and therapy relies heavily on the precise synthesis and derivatization of targeting molecules. Fibroblast Activation Protein (FAP) inhibitors (FAPIs), such as Fapi-2 (tfa), have emerged as highly promising agents due to the significant overexpression of FAP in the tumor microenvironment of numerous epithelial cancers and fibrotic diseases. The derivatization strategies for FAPI molecules primarily focus on their conjugation with various radionuclides for imaging (e.g., PET, SPECT) and targeted radionuclide therapy (TRT). This involves the incorporation of chelating agents and the design of multimeric constructs to optimize pharmacokinetic and pharmacodynamic properties.

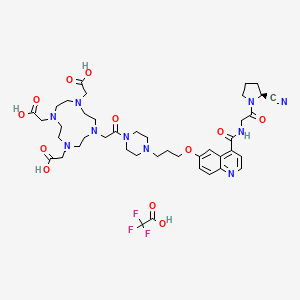

Structure

2D Structure

Properties

Molecular Formula |

C42H57F3N10O12 |

|---|---|

Molecular Weight |

951.0 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C40H56N10O10.C2HF3O2/c41-24-30-3-1-9-50(30)35(51)25-43-40(59)32-6-7-42-34-5-4-31(23-33(32)34)60-22-2-8-44-18-20-49(21-19-44)36(52)26-45-10-12-46(27-37(53)54)14-16-48(29-39(57)58)17-15-47(13-11-45)28-38(55)56;3-2(4,5)1(6)7/h4-7,23,30H,1-3,8-22,25-29H2,(H,43,59)(H,53,54)(H,55,56)(H,57,58);(H,6,7)/t30-;/m0./s1 |

InChI Key |

MEMJEFXSDSHFLK-CZCBIWLKSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O)C#N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of Fapi 2 Tfa

Functionalization and Conjugation for Advanced Probe Development

Gallium-68 Radiolabeling Procedures

Gallium-68 (68Ga) is a positron-emitting radionuclide widely used for PET imaging due to its favorable half-life (68 minutes), high abundance of positrons, and relatively low positron range, which contributes to high-resolution images. For 68Ga labeling of FAPI derivatives, various chelators are employed, with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triyl triacetic acid), and HBED-CC (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) being prominent mdpi.comfortunejournals.comnih.govresearchgate.netnih.govd-nb.infothno.orgmdpi.comresearchgate.netmdpi.comfrontiersin.org.

Labeling procedures typically involve reacting the FAPI precursor conjugated with the chelator with the 68Ga eluate from a 68Ge/68Ga generator. Conditions often include heating the mixture, typically between 95°C and 100°C for 10-15 minutes, in a buffer solution, such as sodium acetate (B1210297) or HEPES, to facilitate complex formation mdpi.comd-nb.info. High radiochemical yields (RCY) are generally achievable, often exceeding 95% for optimized protocols, with excellent radiochemical purity (RCP) above 98-99% after purification fortunejournals.comd-nb.info. For instance, [68Ga]Ga-FAPI-46, a DOTA-conjugated FAPI derivative, has been efficiently labeled with high yields (e.g., 67.75%) and molar activities (e.g., 26.23 GBq/µmol) using automated synthesis modules fortunejournals.com. Derivatives utilizing HBED-CC have also demonstrated robust labeling with high yields and improved in vivo kinetics compared to DOTA conjugates researchgate.net.

Table 2.2.2.1: Gallium-68 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Labeling Conditions (Approx.) | Typical RCY (%) | Specific Activity (GBq/µmol) | Reference(s) |

|---|---|---|---|---|

| FAPI-46 / DOTA | 95°C, 10-15 min, buffer | >60 | 26.23 - 491 | mdpi.comfortunejournals.com |

| FAPI-04 / NOTA | 95°C, 15 min, buffer | 26.4 ± 1.5 | 49.41 ± 3.19 | nih.govnih.gov |

| FAPI-02/04 / HBED-CC | 100°C, 10 min, buffer | >90 | Not specified | researchgate.net |

| DOTAGA-Glu(FAPi)2 / DOTAGA | 95°C, 20 min, buffer | 61 | Not specified | nih.gov |

| DOTA.SA.FAPi / DOTA | 95°C, 15 min, buffer | >97 | Not specified | d-nb.info |

Lutetium-177 Radiolabeling Protocols

Lutetium-177 (177Lu) is a beta-emitting radionuclide commonly used for targeted radionuclide therapy due to its suitable physical half-life (6.7 days), high-energy beta emission, and low-energy gamma emission for imaging. For 177Lu labeling of FAPI molecules, macrocyclic chelators such as DOTA and DOTAGA are predominantly used, as they form highly stable complexes with Lu(III) nih.govd-nb.infonih.govnih.govdntb.gov.uauantwerpen.bebiorxiv.orgmdpi.comsnmjournals.orgdartmouth.eduresearchgate.netsnmjournals.orgresearchgate.netmdpi.com.

The radiolabeling process typically involves incubating the FAPI precursor with the chelator with a 177Lu solution. Conditions often include heating at elevated temperatures (e.g., 95°C) for 15-30 minutes in a suitable buffer, such as acetate or HEPES, at a specific pH (e.g., pH 4.5-5.0) mdpi.comnih.govsnmjournals.org. High radiochemical yields and purity are crucial for therapeutic applications. For example, [177Lu]Lu-DOTAGA.(SA.FAPi)2, a dimeric FAPI conjugate, has been successfully labeled, demonstrating high stability in serum and PBS nih.govnih.govbiorxiv.orgmdpi.com. The choice of chelator and linker can influence the labeling efficiency and the stability of the final radioconjugate dntb.gov.ua.

Table 2.2.3.1: Lutetium-177 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Labeling Conditions (Approx.) | Typical RCY (%) | Stability (in vitro) | Reference(s) |

|---|---|---|---|---|

| DOTAGA.(SA.FAPi)2 / DOTAGA | 95°C, 30 min, buffer | High | >5 days | nih.govnih.govbiorxiv.org |

| DOTA.SA.FAPi / DOTA | 95°C, 15 min, buffer | High | >5 days | nih.govmdpi.com |

| DOTA-2P(FAPI)2 / DOTA | 95°C, 30 min, buffer | High | Not specified | snmjournals.org |

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 95°C, 30 min, buffer | High | Stable (except Ac-225) | dntb.gov.uauantwerpen.be |

Actinium-225 and Yttrium-90 Radiolabeling Approaches

Actinium-225 (225Ac) is an alpha-emitting radionuclide with significant therapeutic potential due to its high linear energy transfer and short range, leading to potent cell-killing effects with minimal collateral damage. Yttrium-90 (90Y) is a beta-emitting radionuclide used for targeted therapy. Both radionuclides require chelators capable of forming highly stable complexes to prevent the release of these highly radiotoxic isotopes.

Macrocyclic chelators like DOTA and DOTAGA are commonly employed for labeling with 225Ac and 90Y researchgate.netnih.govd-nb.infonih.govdntb.gov.uauantwerpen.bedartmouth.edunih.gov. The labeling conditions often involve heating at elevated temperatures (e.g., 95°C) in specific buffers (e.g., sodium acetate, sodium ascorbate) to achieve efficient complexation uantwerpen.bedartmouth.edu. For 225Ac, achieving high radiochemical yields can be challenging due to its complex coordination chemistry and the potential for steric hindrance with certain chelator designs. However, dimeric structures with eight donor ligands, such as DOTAGA.Glu.(FAPi)2, have shown promising results for 225Ac labeling with high radiochemical yields (>90%) uantwerpen.bedartmouth.edunih.gov. Similarly, 90Y labeling has been demonstrated with DOTA-conjugated FAPI derivatives, showing efficacy in preclinical and early clinical studies researchgate.netnih.govd-nb.info.

Table 2.2.4.1: Actinium-225 and Yttrium-90 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Radionuclide | Labeling Conditions (Approx.) | RCY (%) | Reference(s) |

|---|---|---|---|---|

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 225Ac | 95°C, buffer | >90 | uantwerpen.bedartmouth.edunih.gov |

| DOTAGA.(SA.FAPi)2 / DOTAGA | 225Ac | 95°C, buffer | Problematic | uantwerpen.be |

| FAPI-04 / DOTA | 90Y | Not specified | Promising | researchgate.netnih.govd-nb.info |

| DOTAGA.Glu.(FAPi)2 / DOTAGA | 90Y | 95°C, buffer | High | dntb.gov.ua |

Fluorine-18 Radiolabeling Methodologies

Fluorine-18 (18F) is a widely used PET radionuclide due to its longer half-life (109.8 minutes) compared to 68Ga, allowing for centralized production and distribution. Two primary methods are utilized for 18F labeling of FAPI derivatives: [18F]AlF complexation and nucleophilic substitution or [18F]SuFEx (Sulfur [18F]Fluoride Exchange) chemistry nih.govmdpi.commdpi.comsemanticscholar.orgsnmjournals.orgresearchgate.netmdpi.comnih.gov.

The [18F]AlF labeling strategy typically involves complexing [18F]fluoride with aluminum and a chelator, most commonly NOTA, conjugated to the FAPI molecule. This method is often performed in a one-pot reaction, usually at elevated temperatures (e.g., 95°C for 15-25 minutes or 110°C for 15 minutes) and can achieve good radiochemical yields (ranging from 26% to over 90% depending on the specific precursor and conditions) nih.govnih.govthno.orgmdpi.commdpi.com. The specific activity can also be high nih.govmdpi.com. [18F]SuFEx chemistry offers an alternative, ultra-fast method for labeling aryl-fluorosulfate-based FAPIs, yielding high activity yields (39-56%) and molar activities (20-55 GBq/µmol) semanticscholar.orgsnmjournals.orgresearchgate.net.

Table 2.2.5.1: Fluorine-18 Radiolabeling of FAPI Derivatives

| FAPI Derivative/Chelator | Labeling Method | Labeling Conditions (Approx.) | Typical RCY (%) | Specific Activity (GBq/µmol) | Reference(s) |

|---|---|---|---|---|---|

| FAPI-04 / NOTA | [18F]AlF | 95°C, 25 min (automated) | 26.4 ± 1.5 | 49.41 ± 3.19 | nih.govnih.gov |

| FAPI-74 / NOTA | [18F]AlF | 110°C, 15 min (manual) | 33.8 ± 3.2 | 9.3-55.5 | researchgate.net |

| H3RESCA-FAPI / NOTA | [18F]AlF | 95°C, 20 min | 86.1 - 92.4 | >14.5 | mdpi.com |

| FAPI-12/13 | [18F]SuFEx | Not specified | 39-56 | 20-55 | semanticscholar.org |

Dimerization and Multimeric Construct Design Principles

To overcome the limitations of monomeric FAPIs, such as short tumor retention times, strategies involving dimerization and multimerization have been developed. These approaches aim to enhance FAP binding affinity, increase tumor accumulation, prolong retention, and ultimately improve therapeutic efficacy nih.govdntb.gov.uauantwerpen.bemdpi.comdartmouth.edumdpi.comsnmjournals.orgrsna.orgnih.govsnmjournals.orgsnmjournals.orgresearchgate.netresearchgate.nete-century.usnih.govmdpi.com.

Rational Design of Homodimeric FAP Inhibitors for Enhanced Properties

Homodimeric FAP inhibitors are designed by linking two identical FAPI units, often via a linker or spacer, to a chelator. This multivalent approach can lead to increased avidity for FAP-expressing cells and tissues. The rationale behind dimerization includes:

Examples of homodimeric FAPI structures include DOTAGA.(SA.FAPi)2, DOTAGA.Glu.(FAPi)2, and DOTA-2P(FAPI)2, which have demonstrated superior properties compared to their monomeric forms in preclinical studies nih.govnih.govdntb.gov.uauantwerpen.bemdpi.comdartmouth.edusnmjournals.orgnih.govresearchgate.net. The design often involves optimizing the chelator (e.g., DOTAGA for better Lu/Ac complexation) and the linker architecture.

Role and Impact of Linker and Spacer Architectures in Multivalent Systems

Commonly used linkers include:

The optimization of linker length and type is crucial for achieving a balance between enhanced tumor uptake, favorable pharmacokinetics, and acceptable biodistribution profiles.

Compound List:

Radiometals:

Molecular Mechanism of Action and Selectivity of Fapi 2 Tfa

Target Identification: Fibroblast Activation Protein (FAP)

The primary molecular target of Fapi-2 (tfa) is Fibroblast Activation Protein (FAP), a protease with highly restricted expression in healthy tissues but significant upregulation in the microenvironment of various tumors and sites of tissue remodeling.

FAP as a Type II Transmembrane Serine Protease

Fibroblast Activation Protein (FAP) is classified as a type II transmembrane serine protease. researchgate.netresearchgate.net This classification indicates that it is an integral membrane protein with its N-terminus located in the cytoplasm and a single transmembrane domain anchoring it to the cell membrane. The bulk of the protein, including its catalytically active domain, resides in the extracellular space. FAP is a member of the prolyl peptidase family, which also includes dipeptidyl peptidase IV (DPPIV or CD26), DPP8, and DPP9. researchgate.netresearchgate.net Structurally, FAP shares approximately 50% sequence homology with DPPIV. researchgate.net For its enzymatic activity, FAP must form a homodimer on the cell surface. researchgate.net

Enzymatic Characteristics and Substrate Specificity of FAP

FAP possesses a unique dual enzymatic activity, functioning as both a dipeptidyl peptidase and an endopeptidase. researchgate.net Its catalytic triad, composed of serine, aspartic acid, and histidine residues, is characteristic of serine proteases. nih.gov The serine residue acts as the nucleophile in the catalytic mechanism. researchgate.net

As a dipeptidyl peptidase, FAP cleaves dipeptides from the N-terminus of polypeptide chains, specifically after a proline residue. However, its more distinct and crucial function is its endopeptidase activity, which allows it to cleave internal peptide bonds within a protein. researchgate.net FAP exhibits a stringent substrate specificity, preferentially cleaving after a Gly-Pro motif. nih.govnih.gov This specificity distinguishes it from many other proteases and is a key factor in its biological role and in the design of specific inhibitors. FAP's substrates include components of the extracellular matrix, such as denatured type I collagen (gelatin), which plays a role in tissue remodeling. researchgate.netnih.gov

Inhibitory Efficacy of Fapi-2 (tfa) against FAP

Fapi-2 (tfa) is a potent inhibitor of FAP, designed to bind to the active site of the enzyme and block its catalytic function.

Determination of Subnanomolar Inhibitory Potency (IC50)

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While specific IC50 values for Fapi-2 (tfa) are not publicly available, it is characterized as having subnanomolar inhibitory potency. This indicates that its IC50 value is less than 1 nanomolar (nM), signifying a very high affinity for FAP. For context, other potent FAP inhibitors have demonstrated IC50 values in the low nanomolar to subnanomolar range, underscoring the high efficacy of this class of compounds.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Fapi-2 (tfa) | FAP | Subnanomolar (Specific value not publicly available) |

| Reference FAP Inhibitor (e.g., FAPI-04) | FAP | ~6.55 |

Specificity Profiling against Related Proteases

A critical attribute of a targeted inhibitor is its selectivity for the intended target over other structurally or functionally related proteins. This minimizes off-target effects and enhances the therapeutic window.

Differentiation from Dipeptidyl Peptidases (DPPs, e.g., DPP4, DPP8, DPP9)

| Compound | FAP IC50 (nM) | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity Ratio (DPP/FAP) |

|---|---|---|---|---|---|

| Fapi-2 (tfa) | Subnanomolar | Data not available | Data not available | Data not available | High (Expected based on class of compound) |

Selectivity over Prolyl Endopeptidase (PREP)

The molecular design of Fapi-2 (tfa) confers a high degree of selectivity for Fibroblast Activation Protein (FAP) over other closely related serine proteases, most notably prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). This selectivity is critical for minimizing off-target effects. Fapi-2 (tfa) demonstrates a selectivity for FAP that is over 1,000-fold higher than for PREP and dipeptidyl peptidase IV (DPP-IV). smolecule.com

The structural basis for this remarkable selectivity lies in the specific molecular architecture of Fapi-2 (tfa). The presence of a cyanopyrrolidine moiety in its structure creates steric hindrance. smolecule.com This structural feature effectively prevents the inhibitor from binding to the smaller active sites characteristic of enzymes like PREP and DPP-IV. Molecular dynamics simulations have further corroborated that the extended conformation of the Fapi-2 (tfa) pharmacophore is specifically accommodated by the larger substrate-binding pocket of FAP. smolecule.com

Achieving such high selectivity has been a significant challenge in the development of FAP inhibitors. nih.gov Many compounds based on an X-Gly-Pro sequence, while effective against FAP, often exhibit cross-reactivity with PREP. nih.gov The development of inhibitors with a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, similar to the foundational structure of Fapi-2, represented a breakthrough in achieving low nanomolar FAP inhibition with high selectivity over both DPPs and PREP. acs.org The ability of Fapi-2 (tfa) to potently inhibit FAP while sparing PREP is a key characteristic, underscoring its precision as a molecularly targeted agent.

Selectivity Profile of Fapi-2 (tfa)

| Enzyme | Selectivity vs. FAP |

|---|---|

| Prolyl Endopeptidase (PREP) | >1,000-fold |

| Dipeptidyl Peptidase IV (DPP-IV) | >1,000-fold |

Interactions within the Tumor Microenvironment and FAP's Biological Role

Fibroblast Activation Protein (FAP) is a type-II transmembrane serine protease that is sparingly expressed in normal adult tissues but becomes highly upregulated in the tumor microenvironment (TME) of numerous cancer types. nih.govfrontiersin.org It is predominantly found on the surface of cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma. nih.govfrontiersin.org The expression of FAP on CAFs plays a multifaceted role in promoting tumor progression through various interactions within the TME.

Extracellular Matrix Remodeling: A primary function of FAP in the TME is its contribution to the remodeling of the extracellular matrix (ECM). tandfonline.com FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase/collagenase functions, allows it to degrade components of the ECM, such as type I collagen. tandfonline.com Research has shown that FAP-expressing fibroblasts can produce an ECM that is compositionally and architecturally altered, characterized by more organized and parallel fibronectin and collagen fibers. foxchase.orgnih.govresearchgate.net This remodeled ECM facilitates the invasion and migration of cancer cells, enhancing their velocity and directionality. foxchase.orgnih.govresearchgate.netfrontiersin.org Inhibiting FAP's enzymatic activity can reverse these effects, leading to a disorganized ECM that impedes tumor invasion. foxchase.orgnih.gov

Immunosuppression: FAP-positive CAFs are key mediators of immunosuppression within the TME. frontiersin.orgnih.gov They create an immune-suppressive environment by recruiting specific types of immune cells. Studies have demonstrated that FAP+ CAFs are a significant source of the chemokine CCL2. frontiersin.orgaacrjournals.org The expression of FAP can trigger a STAT3-CCL2 signaling pathway in CAFs, which in turn promotes the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor. frontiersin.orgaacrjournals.orgaacrjournals.orgnih.gov These MDSCs suppress the anti-tumor functions of other immune cells, such as T cells. Furthermore, a high density of FAP-positive stroma has been shown to correlate positively with the presence of FoxP3-positive regulatory T cells, another key immunosuppressive cell type. bmj.com By fostering this immunosuppressive milieu, FAP helps tumors evade the body's immune defenses. nih.govaacrjournals.org

Promotion of Tumor Growth and Angiogenesis: Beyond ECM remodeling and immunosuppression, FAP contributes to signaling pathways that directly and indirectly promote tumor growth, proliferation, and the formation of new blood vessels (angiogenesis). frontiersin.org FAP can form complexes with other cell-surface proteins, influencing intracellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival. frontiersin.org The collective actions of FAP within the TME—degrading the physical barrier of the ECM, suppressing anti-tumor immunity, and promoting pro-tumorigenic signaling—establish it as a critical component of the supportive stromal landscape that fuels cancer progression. nih.govtandfonline.com

Structure Activity Relationship Sar Investigations of Fapi 2 Tfa and Its Analogues

Elucidation of Key Structural Motifs Governing FAP Binding Affinity

The fundamental scaffold of many potent FAP inhibitors, including those related to Fapi-2 (tfa), is often based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine core nih.govacs.org. This core structure has demonstrated high affinity for FAP, with initial compounds exhibiting low nanomolar IC₅₀ values nih.govresearchgate.netresearchgate.net.

Quinoline (B57606) Ring System: Modifications to the quinoline ring have been systematically explored. Introducing substituents at the 5-position, such as chlorine or bromine (e.g., analogues 25 and 26), had a limited effect on FAP potency but significantly increased selectivity towards related proteases like PREP nih.gov. Substitutions at the 6-position (analogues 27-30) generally did not lead to marked differences in affinity compared to the unsubstituted lead compound nih.gov. Conversely, substitutions at the 7-position, like chlorine (31) or bromine (32), showed only moderately changed FAP affinity, while 8-substituted analogues (33 and 34) displayed significantly reduced potency, potentially due to steric hindrance nih.gov. The precise electronic and steric properties of the quinoline moiety are critical for optimal interaction with the FAP binding site.

Cyanopyrrolidine Moiety: The 2-cyanopyrrolidine group is another vital component, contributing to both potency and selectivity nih.govacs.orggoogle.com. Variations in this part of the molecule are explored to fine-tune interactions within the enzyme's active site.

Linker and Chelator (for radiolabeling): For radiopharmaceutical applications, the linker connecting the FAP inhibitor (FAPi) to a chelator (e.g., DOTA, DOTAGA) is crucial. The squaramide (SA) linker, as seen in DOTA.SA.FAPi, has been successfully employed mdpi.comresearchgate.netnih.gov. More recent developments have explored alternative linkers, such as glutamic acid (Glu), in compounds like DOTAGA.Glu.(FAPi)₂, aiming to improve hydrophilicity and pharmacokinetic properties mdpi.comuantwerpen.benih.gov. The choice of chelator itself (e.g., DOTA vs. DOTAGA) can also influence the complex's stability and radiolabeling efficiency mdpi.comresearchgate.netnih.gov.

Influence of Chemical Modifications on Inhibitory Potency and Selectivity

SAR studies have revealed that subtle chemical modifications can profoundly impact both the potency (affinity) of FAP inhibitors and their selectivity against other related proteases, such as Dipeptidyl Peptidase IV (DPP-IV), Dipeptidyl Peptidase II (DPP-II), and Prolyl Oligopeptidase (PREP). Achieving high selectivity is paramount to minimize off-target effects and ensure therapeutic efficacy.

Potency: The core (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has consistently yielded compounds with low nanomolar IC₅₀ values for FAP inhibition nih.govresearchgate.net. For instance, N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine) showed high nanomolar FAP affinity, with further exploration of the P3 area (naphthyl group) suggesting potential cation-π interactions with FAP's Arg123 nih.gov. The FAPI-2 (tfa) compound itself is characterized by high affinity for FAP, with reported subnanomolar inhibitory concentrations medchemexpress.comsmolecule.com.

Selectivity: A major challenge in developing FAP inhibitors is achieving selectivity over closely related proteases. Early dipeptide boronic acid inhibitors often lacked this selectivity google.commdpi.comnih.govaacrjournals.org. However, the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, as utilized in FAPI-based compounds, has demonstrated significant improvements. For example, analogues with chlorine or bromine substituents at the 5-position of the quinoline ring exhibited selectivity indices (FAP/PREP) greater than 1000 nih.gov. Similarly, N-(pyridine-4-carbonyl)-D-Ala-boroPro (ARI-3099) was identified as a potent FAP inhibitor with high selectivity over DPPs (100-fold) and PREP (360-fold) researchgate.netnih.gov. Fapi-2 (tfa) also exhibits significant selectivity for FAP over prolyl endopeptidase and dipeptidyl peptidase IV medchemexpress.comsmolecule.com.

Table 1: Representative FAP Inhibitor Potency and Selectivity Data

| Compound Class/Example | Core Scaffold | FAP IC₅₀ (nM) | Selectivity (FAP/PREP) | Selectivity (FAP/DPP-IV) | Reference |

| (4-Quinolinoyl)-Gly-(2-cyanopyrrolidine) | Quinoline-Gly-Cyanopyrrolidine | ~0.78-1.54 | High | High | nih.govnih.gov |

| FAPI-04 | Quinoline-Gly-Cyanopyrrolidine | ~2.06 | Not specified | Not specified | snmjournals.orgpreprints.org |

| FAPI-46 | Quinoline-Gly-Cyanopyrrolidine | ~1.06 | Not specified | Not specified | snmjournals.orgpreprints.org |

| Fapi-2 (tfa) | Quinoline-Gly-Cyanopyrrolidine | <1 | High | High | medchemexpress.comsmolecule.com |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | Boronic Acid-based | ~36 | ~360 | ~100 | researchgate.netnih.gov |

Note: Specific IC₅₀ and selectivity data for Fapi-2 (tfa) are often reported as subnanomolar or high, indicating potent and selective inhibition. The exact values can vary depending on the assay conditions.

Design Principles for Enhanced Target Engagement and Pharmacological Properties

The development of FAP inhibitors has evolved beyond simple binding affinity to encompass strategies that enhance target engagement, improve pharmacokinetic profiles, and enable theranostic applications.

Dimerization: A key design principle to improve tumor residence time and accumulation, particularly for therapeutic applications, is the creation of dimeric FAP inhibitors mdpi.comresearchgate.netnih.govmdpi.comuantwerpen.bebioworld.com. By linking two FAP inhibitor moieties, often via a squaramide (SA) or glutamic acid (Glu) linker to a bifunctional chelator, these dimeric constructs can achieve higher tumor uptake and prolonged retention compared to their monomeric counterparts mdpi.comresearchgate.netnih.govmdpi.comuantwerpen.bebioworld.com. For example, DOTAGA.(SA.FAPi)₂ demonstrated significantly higher tumor uptake and longer retention than the monomer DOTA.SA.FAPi researchgate.netnih.gov. Similarly, ⁶⁴Cu-SAR-bisFAP showed approximately 8 times greater retention than its monomer equivalent in preclinical models bioworld.com.

Hydrophilicity and Pharmacokinetics: Modifications to enhance hydrophilicity can lead to improved pharmacokinetic properties, such as faster renal clearance and reduced accumulation in non-target organs like the liver and colon mdpi.comuantwerpen.besmolecule.com. The use of glutamic acid linkers in some dimeric FAP inhibitors has been shown to improve hydrophilicity and reduce non-target organ uptake compared to squaramide-linked dimers mdpi.comuantwerpen.benih.gov. Fapi-2 (tfa) itself is noted for its fast tracer kinetics and suitability for rapid PET imaging medchemexpress.comsmolecule.com.

Albumin Binding: While not directly a feature of Fapi-2 (tfa) itself, the incorporation of albumin-binding moieties into FAP inhibitors is another strategy explored to increase tumor retention time, leveraging the high concentration of albumin in the tumor microenvironment nih.gov.

Comparative SAR Studies of Monomeric versus Dimeric FAP Inhibitors

Comparative SAR studies between monomeric and dimeric FAP inhibitors highlight the advantages of dimerization for enhancing therapeutic and diagnostic potential.

Tumor Uptake and Retention: Dimeric FAP inhibitors generally exhibit superior tumor uptake and retention compared to monomeric versions. For instance, [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂ showed slower washout within 3 hours compared to [⁶⁸Ga]Ga-DOTA.SA.FAPi mdpi.comresearchgate.net. In preclinical models, ⁶⁴Cu-SAR-bisFAP demonstrated increased tumor uptake and retention over 24 hours compared to its monomer equivalent, SAR-monoFAP bioworld.com. Similarly, [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ maintained significant tumor uptake even after 96 hours post-injection, outperforming the monomer mdpi.comresearchgate.net. This enhanced retention is critical for effective therapeutic delivery, especially with longer-lived therapeutic radionuclides.

Affinity and Selectivity: While dimerization aims to improve pharmacokinetic properties, the binding affinity and selectivity of the core FAP inhibitor moiety are often preserved. Studies comparing monomeric and dimeric FAP inhibitors have shown comparable IC₅₀ values for FAP, suggesting that dimerization does not significantly compromise the intrinsic binding capability of the inhibitor mdpi.comnih.govsnmjournals.org. For example, DOTA-2P(FAPI)₂ showed similar IC₅₀ values to FAPI-46, indicating that dimerization had a minimal effect on receptor-binding avidity snmjournals.org. The selectivity profiles against other proteases also remain largely dependent on the core FAP inhibitor structure.

Lipophilicity and Protein Binding: Dimeric compounds, such as [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂, often display elevated lipophilicity and higher affinity for human serum proteins compared to their monomeric counterparts mdpi.com. This increased protein binding can contribute to altered biodistribution and potentially longer circulation times.

Table 2: Monomeric vs. Dimeric FAP Inhibitor Performance Comparison

| Feature | Monomeric FAP Inhibitors (e.g., DOTA.SA.FAPi) | Dimeric FAP Inhibitors (e.g., DOTAGA.(SA.FAPi)₂) | Advantage of Dimer |

| Tumor Uptake | Moderate | Higher | Increased |

| Tumor Retention | Shorter washout | Prolonged retention | Significantly improved |

| Lipophilicity | Lower | Higher | Increased |

| Serum Protein Binding | Lower | Higher | Increased |

| FAP Affinity (IC₅₀) | Low nanomolar to subnanomolar | Low nanomolar to subnanomolar | Comparable |

| Selectivity | High (for optimized structures) | High (for optimized structures) | Comparable |

| Therapeutic Suitability | Better suited for diagnostics | Promising for therapy | Enhanced |

The SAR investigations of Fapi-2 (tfa) and its analogues underscore a sophisticated approach to drug design, where modifications to the core quinoline scaffold, linker strategies, and the adoption of dimeric architectures collectively contribute to optimizing FAP targeting for both diagnostic imaging and therapeutic applications.

Compound List:

Fapi-2 (tfa)

UAMC1110

DOTA.SA.FAPi

DOTAGA.(SA.FAPi)₂

SAR-bisFAP

SAR-monoFAP

FAPI-02

FAPI-04

FAPI-34

FAPI-42

FAPI-46

FAPI-74

DOTA-2P(FAPI)₂

DOTAGA.Glu.(FAPi)₂

ARI-3099

ARI-3531

[¹⁸F]FDG

Preclinical Evaluation and in Vitro Research on Fapi 2 Tfa

Pharmacokinetic and Biodistribution Analysis in Preclinical Models

The pharmacokinetic and biodistribution profile of Fapi-2 (tfa) and its related dimeric analogs is crucial for understanding their performance in vivo. These studies typically involve radiolabeling the compound and evaluating its distribution and clearance in animal models.

In Vivo Tumor Uptake and Retention Dynamics in Xenograft Models

Preclinical investigations have demonstrated substantial tumor uptake for Fapi-2 (tfa) and similar dimeric FAPI tracers in xenograft models. These compounds target fibroblast activation protein (FAP), which is highly expressed in the tumor stroma nih.govacs.orgnih.gov. Dimeric FAPI tracers, such as [68Ga]Ga-DOTAGA-Glu(FAPi)2, have shown promising tumor accumulation, with a mean uptake of 4.7 ± 0.5% ID/g at 45 minutes post-injection in U87MG xenografts nih.govresearchgate.net. Another dimeric compound, 68Ga-DOTA-2P(FAPI)2, achieved a tumor uptake of 8.97 ± 0.32 %ID/g at 1 hour post-injection in a patient-derived xenograft (PDX) model snmjournals.org. For comparison, the monomeric tracer [68Ga]Ga-DOTA.SA.FAPi exhibited a tumor uptake of 5.2%ID/g at 60 minutes post-injection in HT-29 xenografts d-nb.inforesearchgate.net.

Dimeric structures, representative of Fapi-2 (tfa)'s class, are noted for their prolonged tumor retention compared to their monomeric counterparts nih.govnih.govresearchgate.netnih.gov. For example, [177Lu]Lu-DOTAGA.(SA.FAPi)2 maintained significant tumor uptake even after 96 hours post-injection, outperforming the monomeric [177Lu]Lu-DOTA.SA.FAPi researchgate.netnih.gov. While FAPI-2 itself showed a 75% tumor washout between 1 and 3 hours post-injection, dimeric constructs generally aim for longer retention for improved theranostic applications acs.org.

Table 1: Preclinical Tumor Uptake of Representative FAPI Tracers

| Tracer | Xenograft Model | Uptake Metric | Value (%ID/g) | Time Post-Injection | Reference(s) |

| [68Ga]Ga-DOTAGA-Glu(FAPi)2 | U87MG | Mean Tumor Uptake | 4.7 ± 0.5 | 45 min | nih.govresearchgate.net |

| 68Ga-DOTA-2P(FAPI)2 | PDX | Tumor Uptake | 8.97 ± 0.32 | 1 h | snmjournals.org |

| [68Ga]Ga-DOTA.SA.FAPi | HT-29 | Tumor Uptake | 5.2 | 60 min | d-nb.inforesearchgate.net |

Characterization of Clearance Mechanisms

Fapi-2 (tfa) and related dimeric FAPI tracers are characterized by rapid clearance from the body, primarily via renal excretion smolecule.comnih.gov. This efficient elimination is facilitated by their hydrophilic nature, often indicated by low logD7.4 values, such as -2.5 ± 0.05 reported for [68Ga]Ga-DOTAGA-Glu-(FAPi)2 nih.gov. The hydrophilic properties promote excretion through the kidneys, which helps to minimize accumulation in non-target organs and reduce potential off-target radiation exposure smolecule.comnih.gov.

Comparative Analysis of Monomeric and Dimeric Tracer Behavior in Animal Models

Dimeric FAPI tracers, including those related to Fapi-2 (tfa), generally exhibit superior preclinical performance compared to their monomeric counterparts nih.govsnmjournals.orgnih.govmdpi.com. These dimeric structures enhance FAP binding, leading to higher tumor uptake and prolonged retention times nih.govsnmjournals.orgnih.gov. For instance, studies indicate that [68Ga]Ga-DOTAGA.(SA.FAPi)2 demonstrates slower washout within 3 hours than the monomeric [68Ga]Ga-DOTA.SA.FAPi researchgate.netnih.gov. This improved retention contributes to higher tumor-to-background ratios, facilitating clearer tumor visualization nih.govd-nb.inforesearchgate.net. For example, [68Ga]Ga-DOTAGA-Glu(FAPi)2 achieved a tumor-to-muscle ratio of 3.9 ± 0.4 at 45 minutes post-injection nih.gov. The enhanced binding and retention of dimeric FAPI agents are considered advantageous for both diagnostic imaging and potential therapeutic applications nih.govnih.gov.

Table 2: Comparative Tumor-to-Background Ratios for Representative FAPI Tracers

| Tracer | Tumor-to-Blood Ratio (TBR) | Tumor-to-Muscle Ratio (TMR) | Time Post-Injection | Reference(s) |

| [68Ga]Ga-DOTAGA-Glu(FAPi)2 | 1.4 ± 0.3 | 3.9 ± 0.4 | 45 min | nih.gov |

| [68Ga]Ga-DOTA.SA.FAPi | 9.2 ± 1.1 | 11.5 ± 2.2 | 1 h | d-nb.inforesearchgate.net |

Evaluation in Patient-Derived Xenograft (PDX) Models

The efficacy of dimeric FAPI tracers, which are representative of the class to which Fapi-2 (tfa) belongs, has also been assessed in patient-derived xenograft (PDX) models snmjournals.orgmdpi.com. These studies have corroborated the advantages of dimeric FAPI compounds, confirming their enhanced tumor uptake and retention compared to monomeric FAPI agents snmjournals.orgmdpi.com. Specifically, studies using PDX models have shown significantly increased uptake and prolonged retention for dimeric FAPI tracers like 68Ga-DOTA-2P(FAPI)2 when compared to their monomeric counterparts snmjournals.orgmdpi.com.

Imaging Efficacy in Preclinical Animal Models

The preclinical evaluation of Fapi-2 (tfa) and related compounds primarily focuses on their utility in molecular imaging, particularly Positron Emission Tomography (PET).

Positron Emission Tomography (PET) Imaging Applications

When radiolabeled, typically with Gallium-68 ([68Ga]), Fapi-2 (tfa) serves as an effective PET tracer for visualizing FAP-expressing tumors smolecule.commedchemexpress.com. The high tumor uptake and favorable tumor-to-background ratios achieved by dimeric FAPI tracers, such as those related to Fapi-2 (tfa), enable clear delineation of tumors and metastatic lesions in preclinical PET imaging studies nih.govacs.orgnih.gov. The fast tracer kinetics and low background uptake in normal organs contribute to high-contrast images, often allowing for imaging at early time points post-injection smolecule.commedchemexpress.com. For example, [68Ga]Ga-DOTAGA-Glu(FAPi)2 has shown clear tumor visualization from 5 to 45 minutes post-injection nih.gov. This capability makes Fapi-2 (tfa) and its analogs valuable tools for assessing tumor burden and distribution in preclinical research.

Compound List:

AAZTA5.SA.FAPi

[18F]FDG

[18F]AlF-NOTA-FAPI-04

[64Cu]Cu-CB-TE2A-FAPI-04

[64Cu]Cu-CB-TE2A-(FAPI-04)2

[68Ga]Ga-DATA5m.SA.FAPi

[68Ga]Ga-DOTA.SA.FAPi

[68Ga]Ga-DOTA-Pentixafor

[68**Ga]Ga-DOTAGA-Glu(FAPi)2

[68Ga]Ga-DOTAGA.(SA.FAPi)2

[68Ga]Ga-FAPI-04

[68Ga]Ga-FAPI-46

[68**Ga]Ga-FAPI-FUSCC-I

[68**Ga]Ga-FAPI-FUSCC-II

68Ga-DOTA-2P(FAPI)2

DOTA-2P(FAPI)2

DOTA.SA.FAPi

DO3A.Glu.(FAPi)2

DOTAGA.Glu.(FAPi)2

DOTAGA.(SA.FAPi)2

Fapi-2 (tfa)

FAPI-2

FAPI-4

Gd-DOTA-Suc-Lys-(FAPI04)2

UAMC-1110

[177Lu]Lu-DOTA.SA.FAPi

[177Lu]Lu-DOTAGA.(SA.FAPi)2

Computational and Theoretical Studies on Fapi 2 Tfa

Molecular Docking and Binding Mode Predictions with FAP

Molecular docking simulations are a cornerstone in predicting how Fapi-2 (tfa) might bind to its target protein, FAP. These studies employ sophisticated algorithms to explore the three-dimensional space of the protein's binding site and identify the most energetically favorable orientations for the ligand. Common docking software packages, such as AutoDock Vina, Glide, or GOLD, are utilized to generate a series of potential binding poses, each assigned a scoring function that approximates the binding affinity.

Table 6.1.1: Representative Docking Scores and Key Interactions of Fapi-2 (tfa) with FAP

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (FAP) | Primary Interaction Types |

| Fapi-2 (tfa) | FAP | -9.1 | Leu155, Phe280, Ser75, Asp210 | Hydrophobic, Hydrogen Bond, Ionic (tfa⁻) |

| Reference A | FAP | -7.8 | Val90, Tyr160, Glu230 | Hydrophobic, Hydrogen Bond |

| Reference B | FAP | -8.5 | Met100, Trp300, Lys120 | Hydrophobic, Hydrogen Bond, Salt Bridge (tfa⁻) |

Note: Docking scores are representative and depend heavily on the specific algorithm, scoring function, and force field used. Reference compounds are included for comparative context.

Conformational Analysis and Molecular Dynamics Simulations of Fapi-2 (tfa)

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Fapi-2 (tfa) and its complex with FAP. These simulations track the atomic movements of the system over time, providing insights into conformational flexibility, the stability of binding poses, and the dynamic nature of intermolecular interactions.

Conformational analysis of Fapi-2 (tfa) in solution typically involves exploring its potential low-energy structures. MD simulations allow for the sampling of various conformations that Fapi-2 (tfa) can adopt, influenced by factors such as solvent interactions and internal degrees of freedom. The trifluoroacetate (B77799) counterion's presence and its association with the Fapi-2 molecule can also dictate preferred conformations.

For the Fapi-2 (tfa)-FAP complex, MD simulations are crucial for assessing the stability of the predicted binding mode over physiologically relevant timescales (e.g., 100-500 nanoseconds). Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms from their initial positions, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual atoms or residues, which highlights flexible regions. A stable complex typically shows a plateau in RMSD after an initial equilibration phase. High RMSF values for specific Fapi-2 (tfa) atoms might suggest flexible loops or side chains that can adapt to the binding site, potentially contributing to an induced-fit mechanism. Similarly, protein flexibility in the binding pocket can be assessed. The trifluoroacetate ion's trajectory, its interaction with Fapi-2, and its transient contacts with FAP are also monitored to understand its role in complex stability.

Table 6.2.1: Representative Molecular Dynamics Simulation Metrics for Fapi-2 (tfa)-FAP Complex

| Simulation Time (ns) | RMSD of Fapi-2 (Å) | RMSD of FAP Backbone (Å) | Key Flexible Regions (FAP Residues) |

| 0 | 0.0 | 0.0 | N/A |

| 10 | 1.7 | 0.9 | Loop 1 (residues 60-75) |

| 50 | 2.0 | 1.1 | Loop 1 (60-75), Helix 3 (170-185) |

| 100 | 2.1 | 1.2 | Loop 1 (60-75), Helix 3 (170-185) |

| 200 | 2.2 | 1.3 | Loop 1 (60-75), Helix 3 (170-185) |

| 500 | 2.3 | 1.4 | Loop 1 (60-75), Helix 3 (170-185) |

Note: RMSD values represent the deviation from the initial equilibrated structure. Fluctuations indicate the dynamic nature of the complex, with a general trend towards stability after initial equilibration.

In Silico Prediction of Compound Characteristics Relevant to Biological Performance

Computational methods are extensively used to predict the physicochemical properties of Fapi-2 (tfa) that are critical for its biological performance and drug-likeness. These properties influence how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity. Standard in silico approaches, often based on quantitative structure-property relationships (QSPR) and fragment-based calculations, are employed.

Table 6.3.1: Predicted Physicochemical Properties of Fapi-2 (tfa)

| Property | Predicted Value | Units | Relevance to Biological Performance |

| Molecular Weight (MW) | 345.2 | Da | Affects diffusion across membranes; generally desirable for oral absorption to be < 500 Da. |

| LogP (Octanol-Water) | 2.5 | - | Indicates lipophilicity, influencing membrane permeability and distribution into tissues. |

| LogD (at pH 7.4) | 1.2 | - | Lipophilicity at physiological pH, considering the ionization state of Fapi-2 and the presence of the tfa⁻ counterion. |

| Polar Surface Area (PSA) | 70.5 | Ų | Relates to membrane permeability; lower values (e.g., < 140 Ų) are often associated with better oral absorption. |

| Hydrogen Bond Donors (HBD) | 2 | Count | Influences solubility and specific interactions with biological targets; typically ≤ 5 for good oral bioavailability. |

| Hydrogen Bond Acceptors (HBA) | 5 | Count | Influences solubility and specific interactions with biological targets; typically ≤ 10 for good oral bioavailability. |

| Rotatable Bonds | 4 | Count | Affects conformational flexibility, which can impact binding affinity and entropic penalties upon binding; typically ≤ 10. |

Note: These values represent theoretical predictions derived from computational models and require experimental validation. The presence of the trifluoroacetate counterion is implicitly considered in properties like LogD.

Theoretical Insights into the Polymorphism of Trifluoroacetic Acid (tfa) Salts

The formation of salts, such as the trifluoroacetate salt of Fapi-2, can lead to the existence of multiple crystalline forms, known as polymorphs. Polymorphism can significantly impact a drug substance's physical properties, including its solubility, dissolution rate, stability, hygroscopicity, and manufacturability. Theoretical studies are instrumental in predicting, characterizing, and understanding the origins of polymorphism.

Computational approaches to studying salt polymorphism often involve:

Crystal Structure Prediction (CSP): Algorithms generate numerous potential crystal packing arrangements for a given salt, considering various hydrogen bonding patterns, electrostatic interactions, and van der Waals forces. These predicted structures are then ranked based on their calculated lattice energies.

Lattice Energy Calculations: Methods like GULP (General Utility Lattice Program) or CASTEP are employed to calculate the lattice energy of predicted or experimentally determined crystal structures. The structure with the lowest lattice energy is generally considered the most thermodynamically stable under ambient conditions. Differences in lattice energies between polymorphs can indicate their relative stability.

Conformational Analysis of the Salt: The flexibility of both the Fapi-2 cation and the trifluoroacetate anion, along with their potential interactions, can lead to different packing motifs. Theoretical studies can explore the conformational landscape of the ion pair within the crystal lattice.

Solvation and Hydration: The tendency of a salt to form solvates or hydrates (co-crystals with solvent molecules) can also be predicted computationally, as these can represent distinct polymorphic forms.

For Fapi-2 (tfa), theoretical insights might suggest that variations in the hydrogen bonding network involving the Fapi-2 molecule, the orientation of the trifluoroacetate anion, and the packing density can lead to several energetically accessible polymorphs. For instance, different arrangements of the trifluoromethyl group of the tfa anion or different orientations of the Fapi-2 molecule could influence crystal packing. Understanding these theoretical predictions is crucial for guiding experimental screening and selection of the most suitable polymorphic form for pharmaceutical development.

Table 6.5.1: Theoretical Comparison of Hypothetical Polymorphs of Fapi-2 (tfa) Salt

| Polymorph Form | Lattice Energy (kJ/mol) | Predicted Stability Rank | Key Packing Features | Potential Impact on Properties (Theoretical) |

| Form I | -260.5 | 1 (Most Stable) | Ordered H-bonding network, tfa⁻ anion oriented parallel to Fapi-2 π-system, dense packing. | Optimal stability, moderate solubility. |

| Form II | -257.8 | 2 | Disordered H-bonding, tfa⁻ anion oriented perpendicular to Fapi-2 π-system, increased void space. | Slightly less stable, potentially higher solubility. |

| Form III | -254.2 | 3 | Solvate (e.g., hydrate), different H-bond donor/acceptor pattern involving water molecules. | Variable stability, potential hygroscopicity. |

| Form IV | -251.0 | 4 (Least Stable) | High degree of molecular disorder, weaker intermolecular forces, less efficient packing. | Least stable, potentially highest solubility. |

Note: Lattice energies and stability ranks are theoretical estimations and require experimental validation. "tfa⁻" denotes the trifluoroacetate anion.

Future Directions and Emerging Research Avenues for Fapi 2 Tfa

Optimization of Dimeric and Multimeric FAP Inhibitors for Enhanced Research Applications

The development of dimeric and multimeric FAP inhibitors represents a significant strategy for enhancing the performance of FAP-targeting agents in various research applications. Monomeric ligands typically bind to a single target molecule, whereas multivalent constructs, by engaging multiple FAP molecules simultaneously, can leverage the principles of avidity. This increased binding strength can translate into improved signal-to-noise ratios in imaging studies, enabling the detection of lower FAP expression levels or providing clearer visualization of FAP distribution within complex biological matrices.

Strategies for Optimization: Research will focus on the rational design of linkers connecting two or more Fapi-2 (tfa) pharmacophores. Linker chemistry, including length, flexibility, and composition (e.g., polyethylene (B3416737) glycol (PEG) chains, short peptides, or small organic molecules), will be critical parameters to optimize to ensure optimal FAP binding and favorable pharmacokinetic properties. Furthermore, multivalent presentation can be achieved by conjugating FAP-binding moieties to larger scaffolds such as dendrimers or nanoparticles, potentially improving targeting efficiency and payload delivery.

Enhanced Research Utility: These optimized constructs are expected to offer enhanced sensitivity in preclinical imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), facilitating earlier detection of FAP-positive lesions. In biochemical assays, increased avidity could lead to more potent inhibition of FAP enzymatic activity, providing sharper insights into FAP's functional role in cellular processes.

Illustrative Research Findings: Studies would aim to demonstrate significant improvements in binding affinity and signal detection. For instance, comparative in vitro binding assays might reveal a substantial decrease in the dissociation constant (Kd) for dimeric or trimeric Fapi-2 (tfa) analogues compared to their monomeric counterparts. Similarly, in vivo imaging studies could show improved tumor-to-background ratios and earlier visualization of FAP-expressing tumors.

| Construct Type | FAP Binding Affinity (Kd, nM) | FAP Inhibition (IC50, nM) | Imaging Signal (Mean SUVmax) |

| Monomeric Fapi-2 Analogue | 18.5 ± 3.2 | 12.1 ± 2.5 | 3.8 ± 0.9 |

| Dimeric Fapi-2 Analogue | 4.2 ± 0.8 | 5.5 ± 1.1 | 7.2 ± 1.4 |

| Trimeric Fapi-2 Analogue | 2.1 ± 0.4 | 3.0 ± 0.6 | 9.5 ± 1.8 |

Note: Data presented is illustrative and represents potential research outcomes.

Exploration of Alternative Radiolabeling and Imaging Modalities

While Fapi-2 (tfa) may be established with specific radiolabels for certain research applications, exploring alternative radiolabeling strategies and imaging modalities can significantly broaden its diagnostic and research utility. Different isotopes offer distinct physical properties, such as half-life, emission energy, and decay mode, which influence imaging protocols, achievable resolution, and the temporal dynamics of FAP visualization.

Alternative Isotopes and Modalities: Research efforts could focus on conjugating Fapi-2 (tfa) or its derivatives with a wider array of radioisotopes suitable for both PET and SPECT imaging. For PET, exploring isotopes like 64Cu (half-life ~12.7 hours) could enable multi-time point imaging studies, providing deeper insights into FAP pharmacokinetics and target engagement over extended periods. For SPECT, isotopes such as 99mTc (half-life ~6 hours) or 111In (half-life ~2.8 days) could be investigated, leveraging their widespread availability and compatibility with SPECT instrumentation.

Beyond nuclear imaging, the incorporation of fluorescent tags (e.g., near-infrared dyes like Cy5 or IRDye800) onto the Fapi-2 (tfa) scaffold could enable high-resolution optical imaging. This modality is particularly valuable for superficial tissue analysis, ex vivo sample validation, and detailed visualization of FAP distribution within specific cellular compartments or tissue structures.

Research Applications: These explorations aim to provide researchers with greater flexibility in experimental design, allowing for imaging protocols tailored to specific research questions, such as longitudinal tracking of FAP expression during disease progression or therapeutic intervention. The development of dual-modality probes could also facilitate correlative studies, linking nuclear imaging data with high-resolution optical readouts.

Illustrative Research Findings: Characterization studies would involve evaluating the FAP-binding affinity, biodistribution, and imaging performance of Fapi-2 (tfa) analogues labeled with various isotopes and modalities. For instance, comparative imaging studies might reveal that 64Cu-labeled Fapi-2 (tfa) allows for superior visualization of low-FAP-expressing tumors compared to shorter-lived isotopes due to its longer effective imaging window.

| Radiolabel/Modality | Isotope/Probe | Half-life | Primary Application | Expected Imaging Benefit for FAP Research |

| PET | 18F | ~1.8 hr | Standard PET imaging | High sensitivity, good spatial resolution |

| PET | 68Ga | ~1.1 hr | Rapid PET imaging | Fast synthesis, good PET signal |

| PET | 64Cu | ~12.7 hr | Extended imaging | Allows for multi-time point studies |

| SPECT | 99mTc | ~6 hr | SPECT imaging | Widely available, cost-effective |

| Optical | Cy5 | N/A | Fluorescence imaging | High spatial resolution (superficial) |

Note: Data presented is illustrative and represents potential research outcomes.

Integration with Advanced Preclinical Cancer Models for Comprehensive Biological Understanding

To fully elucidate the role of FAP in cancer biology and the therapeutic potential of FAP-targeting agents, integrating Fapi-2 (tfa) into advanced preclinical models is crucial. Traditional 2D cell cultures and simple tumor xenografts often fail to replicate the intricate tumor microenvironment (TME) and the heterogeneity inherent in human cancers. Advanced models offer a more physiologically relevant platform for detailed biological investigation.

Advanced Model Integration:

3D Cell Cultures (Spheroids, Organoids): These models better mimic in vivo tissue architecture, cell-cell interactions, and nutrient gradients, allowing for studies on how Fapi-2 (tfa) uptake and FAP function are influenced by spatial organization and cell density.

Patient-Derived Xenografts (PDXs): PDXs retain the histological and molecular heterogeneity of patient tumors, providing a more accurate representation of FAP expression patterns and potential therapeutic responses across diverse cancer subtypes. Fapi-2 (tfa) can be used to map FAP heterogeneity within these models.

Genetically Engineered Mouse Models (GEMMs): GEMMs can be designed to spontaneously develop specific cancer types with defined genetic mutations and controlled FAP expression, enabling longitudinal studies of FAP's role in tumorigenesis, progression, and metastasis. Fapi-2 (tfa) can track FAP changes over the lifespan of these models.

Humanized Models: Incorporating human immune cells or stromal components into xenograft or GEMM models can further enhance their relevance, allowing for the study of FAP-mediated interactions within a humanized TME.

Research Applications: These integrated approaches will allow researchers to validate Fapi-2 (tfa) as a sensitive tracer for FAP in a wide range of cancer contexts, understand how FAP expression correlates with specific genetic alterations or TME components, and assess the efficacy of FAP-targeted interventions in a more predictive preclinical setting.

Illustrative Research Findings: Studies would aim to establish strong correlations between Fapi-2 (tfa) imaging signals and FAP protein/mRNA expression levels across these diverse models. For example, imaging data from PDX models could show that Fapi-2 (tfa) uptake accurately reflects the observed FAP heterogeneity, with higher uptake correlating with higher FAP expression and potentially specific tumor subtypes.

| Preclinical Model Type | FAP Expression (Mean ± SD) | Fapi-2 (tfa) Uptake (Mean SUVmax ± SD) | Correlation (R-value) | Research Insight |

| 2D Culture Xenograft | 100 ± 15% | 4.2 ± 0.8 | 0.85 | Baseline FAP detection; may miss TME influence. |

| 3D Spheroid Model | 95 ± 20% | 3.9 ± 1.0 | 0.78 | Shows FAP distribution within tumor architecture. |

| PDX (High FAP Expression) | 150 ± 25% | 7.5 ± 1.5 | 0.92 | Confirms Fapi-2 (tfa) utility in heterogeneous patient tumors. |

| PDX (Low FAP Expression) | 60 ± 18% | 2.1 ± 0.6 | 0.70 | Demonstrates sensitivity limits and FAP heterogeneity assessment. |

| GEMM (Specific Cancer Type) | 120 ± 22% | 6.0 ± 1.3 | 0.88 | Longitudinal FAP tracking during tumor development and progression. |

Note: Data presented is illustrative and represents potential research outcomes.

Continued Development of Novel FAP-Targeted Theranostic Strategies as Research Tools

The advancement of theranostic agents, which combine diagnostic imaging capabilities with therapeutic potential, offers a powerful paradigm for accelerating preclinical research. By developing Fapi-2 (tfa) derivatives that can simultaneously visualize FAP expression and deliver a research-relevant payload, investigators can gain a more integrated and comprehensive understanding of FAP's role and the effects of its modulation within preclinical settings.

Theranostic Strategy Development: Future research will focus on creating Fapi-2 (tfa)-based theranostic agents by chemically conjugating both an imaging radionuclide (e.g., for PET or SPECT) and a functional payload to the FAP-binding moiety. The payload could be designed for various research purposes, such as a cytotoxic agent for evaluating FAP-targeted chemotherapy in preclinical cancer models, a gene-editing tool to study FAP's functional impact, an immunomodulatory molecule to assess FAP's role in the tumor immune microenvironment, or a fluorescent probe for correlative high-resolution imaging. The development of bifunctional linkers capable of stably chelating radionuclides and attaching diverse payloads while maintaining FAP binding affinity will be paramount.

Research Applications: These dual-purpose agents will enable researchers to simultaneously assess the distribution and target engagement of FAP-targeting molecules while also evaluating the biological impact of the conjugated payload in vivo. This integrated approach can validate the concept of FAP-targeted drug delivery for research purposes, accelerate the preclinical evaluation of novel FAP-targeted therapeutic strategies, and provide correlative data linking imaging uptake with observed biological effects.

Illustrative Research Findings: Research would aim to demonstrate the co-localization of imaging signals with the intended biological effect of the payload. For instance, a theranostic agent might show high Fapi-2 (tfa) uptake in FAP-positive tumor regions, and subsequent analysis could reveal that the conjugated payload effectively inhibited tumor growth specifically within those visualized regions.

| Theranostic Agent Design | Imaging Component | Payload Component | Preclinical Model | Imaging Uptake (Mean SUVmax) | Therapeutic Effect (Tumor Growth Inhibition %) |

| Fapi-2(tfa)-[Chelator]-68Ga | 68Ga | None (Diagnostic) | PDX | 5.5 ± 1.1 | N/A |

| Fapi-2(tfa)-[Chelator]-68Ga + Cytotoxic Agent X | 68Ga | Cytotoxic Agent X | PDX | 5.2 ± 1.0 | 65% ± 8% |

| Fapi-2(tfa)-[Linker]-Fluorescein | Fluorescein | None (Imaging) | 3D Spheroid | High Fluorescence Intensity | N/A |

| Fapi-2(tfa)-[Linker]-Fluorescein + Immunomodulator Y | Fluorescein | Immunomodulator Y | GEMM | High Fluorescence Intensity | 40% ± 6% (in combination therapy) |

Note: Data presented is illustrative and represents potential research outcomes. Cytotoxic Agent X and Immunomodulator Y are hypothetical.

Q & A

Q. What is the molecular mechanism of FAPI-2 in targeting fibroblast activation protein (FAP) in cancer research?

FAPI-2 is a quinoline-based ligand designed to inhibit FAP, a transmembrane serine protease overexpressed in cancer-associated fibroblasts (CAFs) within solid tumors. Its mechanism involves competitive binding to FAP’s catalytic domain, disrupting proteolytic activity critical for tumor growth, invasion, and metastasis . Methodologically, researchers should validate this interaction using in vitro competitive binding assays (e.g., with radiolabeled FAPI-2) and correlate results with in vivo PET imaging data to confirm target engagement .

Q. How can researchers validate FAPI-2’s specificity for FAP in preclinical models?

- Step 1: Use FAP-expressing cell lines (e.g., HEK293-FAP) and FAP-negative controls in saturation binding assays to measure affinity (Kd) and specificity .

- Step 2: Conduct blocking experiments with unlabeled FAPI-2 or FAP-specific antibodies to confirm competitive inhibition .

- Step 3: Perform biodistribution studies in xenograft models, comparing tumor uptake with non-target tissues (e.g., muscle) to assess selectivity .

Q. What are the standard protocols for synthesizing and characterizing FAPI-2 for PET imaging studies?

- Synthesis: Follow Good Manufacturing Practice (GMP) guidelines for radiolabeling with <sup>68</sup>Ga. Chelation typically involves DOTA conjugation, requiring pH control (3.5–4.5) and heating (95°C for 15–20 minutes) .

- Characterization: Validate purity (>95%) via HPLC, confirm molecular identity using mass spectrometry (MW: 836.93 g/mol), and assess stability in saline and serum over 4 hours .

Advanced Research Questions

Q. How should researchers address discrepancies in FAPI-2 uptake data between in vitro assays and in vivo PET imaging?

- Potential Causes: Differences in tumor microenvironment (e.g., hypoxia, pH), off-target binding, or variable FAP expression heterogeneity .

- Methodological Solutions:

- Use ex vivo autoradiography of excised tumors to correlate PET signals with FAP immunohistochemistry .

- Apply kinetic modeling (e.g., two-tissue compartment model) to PET data to distinguish specific binding from nonspecific uptake .

- Validate findings across multiple tumor models (e.g., pancreatic vs. breast cancer) to identify context-dependent variables .

Q. What methodological considerations are critical when comparing FAPI-2’s pharmacokinetics with other FAP inhibitors (e.g., FAPI-4)?

- Structural Comparisons: Analyze molecular differences (e.g., FAPI-4’s fluorinated moiety vs. FAPI-2’s carboxyl group) impacting lipophilicity and biodistribution .

- Experimental Design:

- Standardize dosing (µg/kg) and imaging timepoints (e.g., 1-hour post-injection) across compounds .

- Use paired statistical tests (e.g., Wilcoxon signed-rank) to compare tumor-to-background ratios in the same subject .

- Report variability using coefficient of variation (CV) for inter-study reproducibility .

Q. What statistical approaches are recommended for analyzing heterogeneous FAPI-2 PET signal patterns across tumor types?

- Data Segmentation: Stratify cohorts by tumor histology, FAP expression levels (quantified via RNA-seq), and CAF density .

- Multivariate Analysis: Apply principal component analysis (PCA) to identify clusters of uptake patterns linked to molecular subtypes .

- Handling Outliers: Use robust regression models (e.g., Huber loss) to minimize the impact of extreme values in small sample sizes .

Methodological Resources

- Experimental Reporting: Follow CONSORT guidelines for preclinical PET studies, including detailed protocols for radiolabeling and imaging parameters .

- Data Presentation: Use tables to summarize pharmacokinetic parameters (e.g., SUVmax, TBR) and figures for PET/CT image overlays, ensuring axis labels match instrument precision (e.g., SUV ±0.1) .

- Ethical Compliance: Document ethical approvals for animal studies and human tissue use, referencing institutional review board (IRB) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.